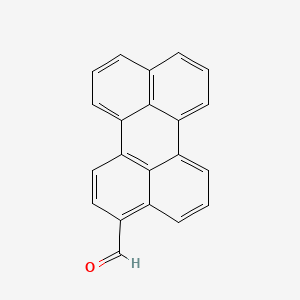

3-苝甲醛

概述

描述

3-Perylenecarboxaldehyde (3-PCA) is an aromatic aldehyde that is widely used in a variety of scientific and industrial applications. It is a colourless, odourless, and volatile liquid with a molecular weight of 136.16 g/mol. 3-PCA is highly reactive and can be used as a reagent in various synthesis methods. Additionally, it has been used in many scientific research applications, including biochemistry and physiology, due to its unique properties. In

科学研究应用

3-苝甲醛在科学研究中的应用

染料敏化太阳能电池 (DSSCs): 3-苝甲醛可用于开发染料敏化太阳能电池,这是传统光伏器件的低成本替代品。这些电池基于光电化学系统,可以将紫外-可见光和近红外光转化为电流。 该化合物可能有助于调节染料的吸收特性,这对于 DSSCs 的效率至关重要 .

有机发光二极管 (OLEDs): 在 OLED 技术中,3-苝甲醛可用于增强有机半导体的电致发光。OLEDs 用于各种应用,从移动设备到大尺寸电视屏幕,并依赖于在电激下发光的有机材料。 该化合物可能在改进器件结构和 OLEDs 的稳定性方面发挥作用 .

作用机制

Target of Action

3-Perylenecarboxaldehyde, also known as Perylene-3-carbaldehyde, is primarily used in spectroscopic studies of heterogeneous catalyst activity in crossed aldol reactions . It is a fluorescent compound that interacts with various catalysts, and its fluorescence spectra can be used to distinguish the products formed and to characterize the reaction rate .

Mode of Action

The compound interacts with its targets (catalysts) in a way that its fluorescence spectra changes as the reactions progress . This change in the emission spectrum is used to distinguish whether the reaction stops at the addition (alcohol) product, or forms both addition and condensation (olefin) products . This provides valuable initial information on catalyst activity.

Biochemical Pathways

The compound is involved in the crossed aldol reactions, a type of organic reaction . In these reactions, the compound’s fluorescence spectra are used to monitor the progress and outcomes of the reactions . The assignment of addition and condensation products is supported by thin layer chromatography, high performance liquid chromatography (HPLC), and HPLC-mass spectrometry data .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert gas environment to avoid degradation .

Result of Action

The result of the compound’s action is the formation of addition and/or condensation products in the crossed aldol reactions . The type of products formed depends on the catalyst employed . For example, with the Cs (Zr,Mg)-SiO2 catalyst, both addition and condensation products are yielded, while MgO yields primarily addition products .

Action Environment

The compound should be stored in an inert gas environment to avoid degradation . It should also be protected from light and air . The compound’s action, efficacy, and stability can be influenced by these environmental factors .

安全和危害

生化分析

Cellular Effects

The effects of 3-perylenecarboxaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-perylenecarboxaldehyde has been used in studies to understand its impact on the hierarchical binding and chiral resolution of molecules within cells . This compound can alter the expression of certain genes and modulate metabolic pathways, thereby affecting the overall cellular function.

Molecular Mechanism

At the molecular level, 3-perylenecarboxaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The binding of 3-perylenecarboxaldehyde to enzymes or proteins can lead to changes in their conformation, thereby influencing their activity. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-perylenecarboxaldehyde can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 3-perylenecarboxaldehyde is relatively stable under inert conditions but can degrade when exposed to light and air . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause sustained changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of 3-perylenecarboxaldehyde vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 3-perylenecarboxaldehyde can exhibit toxic effects, including skin and eye irritation . Threshold effects observed in these studies indicate that there is a dosage range within which the compound can be safely used for research purposes.

Metabolic Pathways

3-Perylenecarboxaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. It can participate in both anabolic and catabolic pathways, depending on the cellular context . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-perylenecarboxaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of 3-perylenecarboxaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For example, 3-perylenecarboxaldehyde may be directed to the mitochondria, endoplasmic reticulum, or other organelles, where it can participate in localized biochemical reactions.

属性

IUPAC Name |

perylene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZOCQOQNWTNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C=O)C=CC=C5C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395203 | |

| Record name | 3-Perylenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35438-63-2 | |

| Record name | 3-Perylenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Perylenecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

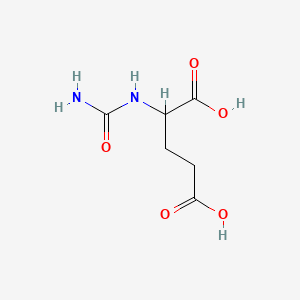

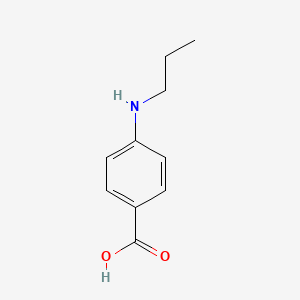

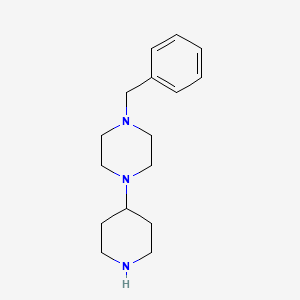

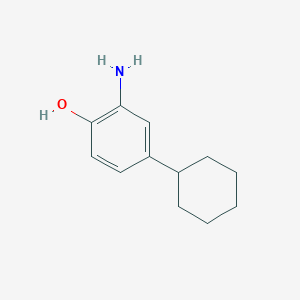

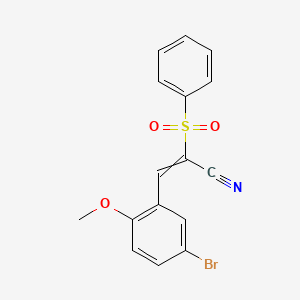

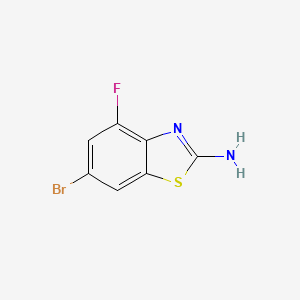

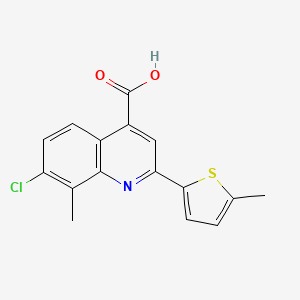

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 3-Perylenecarboxaldehyde in studying chemical reactions?

A1: 3-Perylenecarboxaldehyde serves as a valuable starting material for creating chemical probes used to investigate reaction mechanisms. For instance, a derivative of 3-Perylenecarboxaldehyde, named NR-CHO (Nile Red-CHO), was synthesized by incorporating a reactive aldehyde group onto the 3-Perylenecarboxaldehyde structure []. This novel compound acts as a fluorescent indicator for monitoring the progress of crossed aldol reactions. Specifically, NR-CHO exhibits distinct spectral shifts depending on whether the reaction yields an alcohol (addition product) or an olefin (condensation product) []. This property allows researchers to characterize catalyst activity and selectivity in these reactions.

Q2: How does the structure of 3-Perylenecarboxaldehyde lend itself to forming complexes with metals?

A2: 3-Perylenecarboxaldehyde can be reacted with amines to create imine ligands, which are capable of coordinating with metals like palladium. The imine nitrogen and a carbon atom within the perylene ring system can both bind to the metal center, forming a metallacycle []. The specific structure of the resulting complex (e.g., 5- vs. 6-membered metallacycle, syn vs. anti arrangement of ligands) influences its photophysical properties, such as fluorescence quantum yield [].

Q3: Can 3-Perylenecarboxaldehyde be used in the development of light-activated drug delivery systems?

A3: Research suggests that derivatives of 3-Perylenecarboxaldehyde could be promising building blocks for creating light-activated drug delivery systems. In one study, 3-Perylenecarboxaldehyde was employed in a Passerini three-component reaction to synthesize a photoresponsive nanovector loaded with the antitumor agent chlorambucil []. This nanovector demonstrated the ability to release chlorambucil upon excitation with low-power near-infrared (NIR) light, highlighting its potential for targeted drug delivery with minimized tissue damage [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)